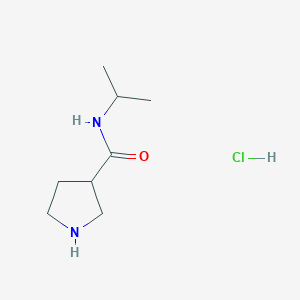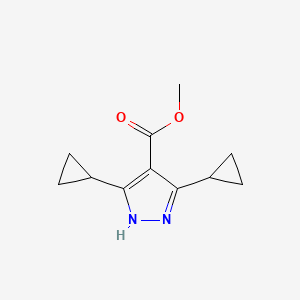
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-ol
Vue d'ensemble
Description
This usually involves identifying the compound’s molecular formula, molecular weight, and structure. It may also include information about the compound’s physical appearance.
Synthesis Analysis
This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Learning and Memory Improvement : Zhang Hong-ying (2012) investigated the effects of certain derivatives on learning and memory reconstruction dysfunction in mice, highlighting their potential in improving cognitive functions. These compounds reduced error frequency and prolonged latency in the darkness avoidance test, indicating their positive effects on memory and learning processes Zhang Hong-ying, 2012.
Stereochemistry Studies : K. D. Praliev et al. (1986) described the synthesis of 1-(2-ethoxyethyl)-3-methylpiperidine-4-one and studied the stereochemistry of its phenylethynylation, providing insights into the molecular structures and physicochemical properties of such compounds Praliev et al., 1986.
Electrooptic Film Fabrication : A study by A. Facchetti et al. (2006) explored the use of dibranched, heterocyclic chromophores for electrooptic film fabrication, demonstrating the importance of molecular architecture and film growth methods on film microstructure and optical/electrooptic response. This application is significant in the development of advanced optical materials Facchetti et al., 2006.
Myelostimulatory Activity : Tynyshtyk K. Iskakova et al. (2014) synthesized derivatives with potential biological activities, including anesthetic and immunosuppressory effects. Their study highlighted the compounds' myelostimulatory activities, suggesting applications in pharmacology Iskakova et al., 2014.
Palladium-Catalyzed Synthesis : B. Gabriele et al. (2000) investigated a palladium-catalyzed synthesis method for certain derivatives, emphasizing their relevance in organic synthesis and potential industrial applications Gabriele et al., 2000.
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes information about safe handling and disposal.
Orientations Futures
This involves discussing potential future research directions. It could include potential applications, unanswered questions, or proposed experiments.
Propriétés
IUPAC Name |
2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-14-10-11(2)4-6-12(7-5-11)8-9-13/h13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQRZKKUUDMNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469415.png)

![4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester](/img/structure/B1469424.png)